4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide
Description
4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide is a complex organic compound with a molecular formula of C27H34N2O3. This compound is known for its unique structural features, which include an acetylamino group, a dimethylanilino group, and a cyclohexyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C25H31N3O3 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-acetamido-N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-methylbenzamide |
InChI |
InChI=1S/C25H31N3O3/c1-17-9-8-10-18(2)22(17)27-24(31)25(15-6-5-7-16-25)28(4)23(30)20-11-13-21(14-12-20)26-19(3)29/h8-14H,5-7,15-16H2,1-4H3,(H,26,29)(H,27,31) |
InChI Key |
NHNMZGQJXPBSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C)C(=O)C3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the acetylamino group through acetylation. The dimethylanilino group is then attached via a coupling reaction, and finally, the cyclohexyl group is introduced through a cyclization reaction. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Researchers use it to investigate its biological activity and potential therapeutic applications.
Medicine: It is explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: This compound finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The acetylamino and dimethylanilino groups play a crucial role in binding to these targets, while the cyclohexyl group may influence the compound’s overall stability and bioavailability. The pathways involved in its mechanism of action can include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide
- N-(2,6-dimethylphenyl)-4-(acetylamino)benzamide
- 4-(acetylamino)-N-(2,6-dimethylphenyl)cyclohexylbenzamide
Uniqueness
4-(acetylamino)-N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}-N-methylbenzamide is unique due to its specific combination of functional groups and structural features The presence of the cyclohexyl group attached to the benzamide core, along with the acetylamino and dimethylanilino groups, provides distinct chemical properties that differentiate it from similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
